molecular formula C3H6BrN3 B12353674 5-bromo-4,5-dihydro-1H-pyrazol-3-amine

5-bromo-4,5-dihydro-1H-pyrazol-3-amine

Katalognummer: B12353674
Molekulargewicht: 164.00 g/mol
InChI-Schlüssel: ZLLMJMRGLHSSKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-4,5-dihydro-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4,5-dihydro-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine derivatives with α, β-unsaturated carbonyl compounds. One common method involves the reaction of 3-bromo-1-phenyl-2-propen-1-one with hydrazine hydrate under reflux conditions to yield the desired pyrazole derivative . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-4,5-dihydro-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-4,5-dihydro-1H-pyrazol-3-amine, while oxidation with hydrogen peroxide can produce 5-bromo-4,5-dihydro-1H-pyrazol-3-one.

Wirkmechanismus

The mechanism of action of 5-bromo-4,5-dihydro-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and amine groups play crucial roles in binding to these targets and exerting the desired effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both a bromine atom and an amine group in 5-bromo-4,5-dihydro-1H-pyrazol-3-amine makes it unique, providing distinct reactivity and potential for diverse applications. The bromine atom can participate in various substitution reactions, while the amine group can form hydrogen bonds and interact with biological targets.

Eigenschaften

Molekularformel

C3H6BrN3

Molekulargewicht

164.00 g/mol

IUPAC-Name

5-bromo-4,5-dihydro-1H-pyrazol-3-amine

InChI

InChI=1S/C3H6BrN3/c4-2-1-3(5)7-6-2/h2,6H,1H2,(H2,5,7)

InChI-Schlüssel

ZLLMJMRGLHSSKM-UHFFFAOYSA-N

Kanonische SMILES

C1C(NN=C1N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.